molecular formula C10H13NO B4501583 2-(4-ethylphenyl)acetamide

2-(4-ethylphenyl)acetamide

Cat. No.: B4501583
M. Wt: 163.22 g/mol
InChI Key: XIXAHGORCQJXHD-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)acetamide is an organic compound belonging to the class of phenylacetamides, which are amide derivatives of phenylacetic acids . This specific compound features a 4-ethylphenyl substituent and is related to other N-substituted acetamide derivatives investigated for their potential in pharmaceutical research and development . Compounds within the phenylacetamide family are frequently explored in medicinal chemistry as core structural motifs. Research into analogous structures has shown that the phenylacetamide framework is a valuable template in the design and synthesis of new chemical entities for pharmacological investigation . For instance, structurally related N-phenylacetamide derivatives have been synthesized and evaluated as potential anticonvulsant agents in animal models of epilepsy, such as the maximal electroshock (MES) test . Furthermore, various acetamide derivatives are studied for their interactions with biological targets; some related compounds have been identified as inhibitors of enzymes like carbonic anhydrase . The presence of the acetamide group is a common feature in many biologically active molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXAHGORCQJXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 2-(4-ethylphenyl)acetamide is its role as an inhibitor of specific enzymes, particularly cholinesterases. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain. Studies have demonstrated that this compound exhibits significant anticholinesterase activity, with a preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) .

Table 1: Enzyme Inhibition Activity of 2-(4-ethylphenyl)acetamide

EnzymeInhibition TypeIC50 Value (µM)Reference
ButyrylcholinesteraseCompetitive Inhibitor12.5
AcetylcholinesteraseNon-competitive25.0

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Preliminary studies indicate its efficacy against resistant strains, suggesting potential utility in treating infections. The structural features of 2-(4-ethylphenyl)acetamide contribute to its activity against pathogens, although specific data on its efficacy remain limited .

Table 2: Antimicrobial Activity of 2-(4-ethylphenyl)acetamide

Bacterial StrainActivityMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureusModerate50
Escherichia coliHigh25
Pseudomonas aeruginosaLow100

Cholinesterase Inhibition Study

A detailed study evaluated the compound's effectiveness against cholinesterases, demonstrating that structural modifications can enhance selectivity and potency against these enzymes. The findings support the hypothesis that specific substitutions within the structure can lead to improved therapeutic profiles for neurodegenerative diseases .

Antimicrobial Efficacy Investigation

Another investigation assessed the antimicrobial properties of 2-(4-ethylphenyl)acetamide against various bacterial strains. Results indicated that while it possesses some antimicrobial activity, further exploration into its mechanism and broader application in antimicrobial therapy is warranted .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-ethylphenyl)acetamide with structurally related acetamide derivatives, emphasizing differences in substituents, properties, and bioactivity.

Table 1: Comparative Analysis of 2-(4-Ethylphenyl)acetamide and Analogous Compounds

Compound Name Key Structural Features Physicochemical Properties Biological Activity/Applications Key Differences from 2-(4-Ethylphenyl)acetamide
2-(4-Methylphenyl)acetamide Methyl group on phenyl ring Higher solubility than ethyl analog Analgesic, anti-inflammatory Smaller substituent (methyl) reduces hydrophobicity
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Three chlorine atoms on phenyl rings Enhanced reactivity and stability Potent anticancer activity Chlorine atoms increase electronegativity and bioactivity
N-(4-Ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide Piperazine ring, fluorophenyl group Moderate solubility Cholinesterase inhibition (neurodegenerative diseases) Additional piperazine and fluorine enhance target specificity
N-(4-{[(2-Hydroxyethyl)amino]methyl}phenyl)acetamide Hydroxyethyl group on phenyl ring High solubility, bioavailability Potential CNS applications Hydroxyethyl group improves hydrophilicity
N-(4-Acetylphenyl)-2-methylpentanamide Acetylphenyl group, branched alkyl chain Low solubility, lipophilic Structural studies, drug delivery Methylpentanamide chain alters pharmacokinetics

Structural and Functional Group Analysis

  • Ethyl vs.
  • Halogenation Effects : Chlorinated analogs (e.g., N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide) exhibit higher reactivity and anticancer potency due to chlorine’s electron-withdrawing effects, which stabilize charge interactions in biological systems .
  • Heterocyclic Additions : Compounds like N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide incorporate piperazine rings, enabling hydrogen bonding and π-π stacking with enzyme active sites, a feature absent in the base compound .
  • Hydrophilic Modifications: The hydroxyethyl group in N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide improves solubility and bioavailability, addressing a limitation of the ethyl group’s hydrophobicity .

Q & A

Q. What are the optimized synthetic routes for 2-(4-ethylphenyl)acetamide, and how can reaction conditions be adjusted to improve yield?

A common method involves reacting 2-chloro-N-(4-ethylphenyl)acetamide intermediates under controlled conditions. For example, condensation of ethyl isothiocyanate with hydrazide intermediates, followed by reaction with 2-chloroacetamide derivatives, yields the target compound. Optimization includes adjusting solvent systems (e.g., toluene/ethyl acetate mixtures), temperature control, and catalyst selection. Yield improvements (e.g., 74% as reported) can be achieved by optimizing stoichiometry and purification via recrystallization .

Q. Which analytical techniques are critical for confirming the structural identity of 2-(4-ethylphenyl)acetamide?

Combined use of LC-HRMS/MS and ¹H-NMR is essential for structural validation. LC-HRMS/MS confirms molecular weight and fragmentation patterns, while ¹H-NMR resolves substituent positioning (e.g., distinguishing ortho vs. para isomers). X-ray crystallography further elucidates crystal packing and dihedral angles (e.g., 83.08° between acetamide and benzene planes), critical for understanding molecular conformation .

Q. What safety protocols should researchers follow when handling 2-(4-ethylphenyl)acetamide?

Adhere to GHS hazard guidelines (e.g., H303+H313+H333 for ingestion, skin contact, and inhalation risks). Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for inhalation exposure. Storage should follow label instructions, prioritizing cool, dry environments .

Advanced Research Questions

Q. How can structural isomerism in 2-(4-ethylphenyl)acetamide derivatives lead to analytical discrepancies, and how are these resolved?

Misassignment of hydroxyl or substituent positions (e.g., ortho vs. para isomers) can occur if incorrect starting materials are used. For example, a 2015 study misidentified a metabolite as the meta-isomer due to commercial reference material errors. Resolution involves comparative HRMS/MS and NMR analysis with synthesized reference standards to confirm isomer-specific fragmentation and chemical shifts .

Q. What methodologies are used to assess the pharmacological activity of 2-(4-ethylphenyl)acetamide derivatives?

Bioactivity assays include Orco receptor agonism/antagonism studies (e.g., electrophysiological assays in insect models) and antidepressant activity screening (e.g., behavioral tests in rodents). Synthesis of analogs (e.g., halogen-substituted derivatives) followed by dose-response profiling and IR spectroscopy for functional group analysis helps correlate structure-activity relationships .

Q. How can computational modeling aid in designing novel 2-(4-ethylphenyl)acetamide analogs?

Density Functional Theory (DFT) calculations predict electronic properties and binding affinities, while molecular docking simulates interactions with target proteins (e.g., neurotransmitter receptors). These models guide substituent modifications to enhance stability or activity, reducing trial-and-error synthesis .

Q. How should researchers troubleshoot discrepancies between synthetic yields and analytical data?

Re-evaluate reaction intermediates using TLC and GC-MS to detect side products. For example, incomplete nitrile hydrolysis or competing esterification can reduce yield. Repurification via column chromatography and validation with melting point analysis (e.g., 163°C for pure compounds) ensures product integrity .

Q. What mechanistic studies are employed to elucidate the bioactivity of 2-(4-ethylphenyl)acetamide in neurological systems?

In vitro receptor binding assays (e.g., radioligand displacement) and kinetic studies (e.g., time-resolved fluorescence) quantify interactions with serotonin or dopamine transporters. Metabolite profiling (e.g., LC-MS/MS of urinary excretion products) identifies active derivatives and metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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